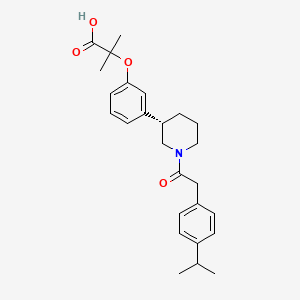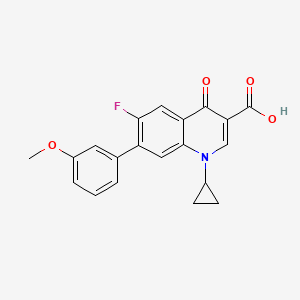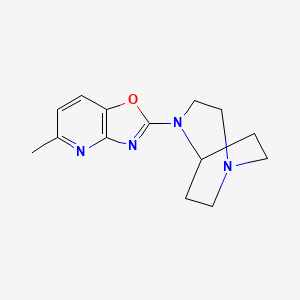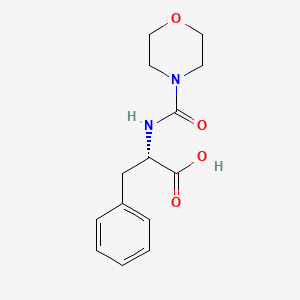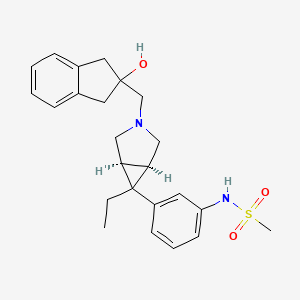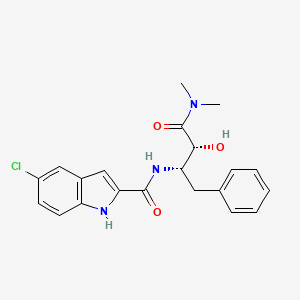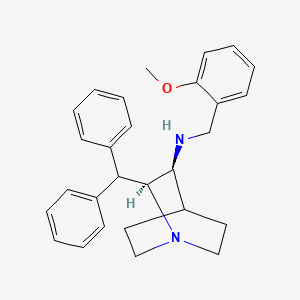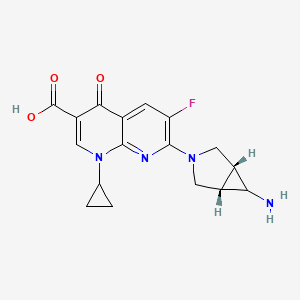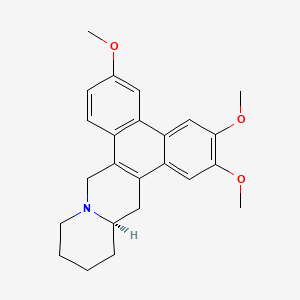
Cryptopleurine
Vue d'ensemble
Description
La cryptopléurine est un alcaloïde phénanthroquinolizidinique isolé des racines de Boehmeria pannosa (Urticaceae). Elle est connue pour ses propriétés antivirales et anti-inflammatoires puissantes. La cryptopléurine a été étudiée pour son activité anticancéreuse potentielle, en particulier pour inhiber la voie du facteur nucléaire-κB (NF-κB), qui est impliquée dans de nombreux processus physiologiques, notamment l'inflammation, l'immunité et la progression du cancer .
Applications De Recherche Scientifique
La cryptopléurine a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle sert d'échafaudage pour la synthèse de divers analogues ayant des applications thérapeutiques potentielles. En biologie et en médecine, la cryptopléurine est étudiée pour ses propriétés anticancéreuses, antivirales et anti-inflammatoires. Il a été démontré qu'elle inhibait la voie NF-κB, conduisant à la suppression des produits géniques impliqués dans la survie cellulaire, la prolifération, l'invasion et l'angiogenèse . Cela en fait un candidat prometteur pour le traitement des maladies inflammatoires et de certains cancers associés à une activation anormale du NF-κB .
Mécanisme d'action
La cryptopléurine exerce ses effets principalement en inhibant la voie de signalisation NF-κB. Elle supprime l'activation de l'IκB kinase (IKK), ce qui empêche la phosphorylation et la dégradation de l'inhibiteur du facteur nucléaire-κB alpha (IκBα). Cette inhibition bloque la translocation nucléaire et l'activité de liaison à l'ADN de la sous-unité p65 du NF-κB, conduisant à la régulation négative des produits géniques impliqués dans l'inflammation, la survie cellulaire, la prolifération, l'invasion et l'angiogenèse . De plus, les analogues de la cryptopléurine avec des modifications sur le cycle E présentent des mécanismes d'action différents, élargissant encore les applications thérapeutiques potentielles de ce composé .
Mécanisme D'action
Target of Action
Cryptopleurine primarily targets the nuclear factor-κB (NF-κB) transcription factors . These transcription factors control many physiological processes, including inflammation, immunity, and the development and progression of cancer .
Mode of Action
This compound interacts with its target, NF-κB, by suppressing its activation. This suppression is achieved through the inhibition of IκB kinase (IKK) activation, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα). This prevents the nuclear translocation and DNA-binding activity of p65 .
Biochemical Pathways
The suppression of NF-κB by this compound affects several signaling pathways. It has a potent inhibitory effect on the NF-κB signaling pathway in both HepG2 and HEK-293 cell lines . It also influences the AP-1 and CRE signaling pathways .
Result of Action
The suppression of NF-κB by this compound leads to the down-regulation of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis . This results in the inhibition of inflammation, proliferation, and invasion, as well as the potentiation of apoptosis .
Action Environment
It’s known that the effects of this compound on the nf-κb activation pathway can be induced by various stimuli including tnf-α, pma, and lps .
Orientations Futures
Cryptopleurine exhibits low nanomolar levels of in vitro activity against a variety of tumor cell lines . Therefore, it could potentially be effective anticancer agents if the neurotoxicity issue can be overcome . There has thus been tremendous interest by various research groups in the production of analogs that show higher polarity and thus lesser ability to penetrate the blood-brain barrier .
Analyse Biochimique
Biochemical Properties
Cryptopleurine interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The specific biochemical properties of this compound have not been systematically evaluated .
Cellular Effects
This compound has been shown to suppress the NF-κB activation pathway, leading to the inhibition of inflammation, proliferation, and invasion, as well as potentiation of apoptosis . It achieves this by inhibiting IκB kinase (IKK) activation, thereby blocking the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα) and the nuclear translocation and DNA-binding activity of p65 .
Molecular Mechanism
The molecular mechanism of this compound involves the suppression of the NF-κB activation pathway . This is achieved through the inhibition of IκB kinase (IKK) activation, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα) and the nuclear translocation and DNA-binding activity of p65 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse totale de la cryptopléurine implique plusieurs étapes à partir du 2-pyridinecarboxaldéhyde disponible dans le commerce et d'un époxyde dérivé du méthyleugénol. L'intermédiaire clé dans cette synthèse est un composé qui permet l'installation tardive de divers substituants sur le cycle C . Le squelette phénanthrène de la cryptopléurine peut être construit en utilisant un couplage croisé de Suzuki-Miyaura suivi de réactions de cyclisation .
Méthodes de production industrielle : Les méthodes de production industrielle de la cryptopléurine ne sont pas bien documentées dans la littérature. Les voies de synthèse développées dans les laboratoires de recherche peuvent potentiellement être mises à l'échelle pour la production industrielle, à condition que les conditions réactionnelles soient optimisées pour les opérations à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : La cryptopléurine subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou de créer des analogues ayant des propriétés différentes.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la cryptopléurine comprennent des catalyseurs au palladium pour les réactions de couplage croisé, des agents oxydants pour introduire des fonctionnalités oxygénées et des agents réducteurs pour les réactions d'hydrogénation. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la cryptopléurine sont ses analogues et dérivés. Ces composés présentent souvent des activités biologiques améliorées ou modifiées par rapport au composé parent. Par exemple, des modifications sur le cycle E de la partie quinolizidine des analogues de la cryptopléurine se sont avérées modifier leur puissance et leurs effets inhibiteurs sélectifs sur diverses voies de signalisation .
Comparaison Avec Des Composés Similaires
La cryptopléurine est structurellement et fonctionnellement liée à d'autres alcaloïdes phénanthroquinolizidiniques tels que la tylophorine et la tylocrebrine. Ces composés partagent des activités biologiques similaires, notamment des effets anticancéreux, anti-inflammatoires et antiviraux . La cryptopléurine est unique dans son inhibition spécifique de la voie NF-κB, ce qui la distingue des autres alcaloïdes apparentés. Les modifications structurelles sur le cycle E des analogues de la cryptopléurine contribuent également à ses propriétés uniques et à ses mécanismes d'action .
Liste des composés similaires :- Tylophorine
- Tylocrebrine
- Émétine
- Céphaline
- Antofine
La cryptopléurine et ses analogues continuent de faire l'objet de recherches approfondies en raison de leurs applications thérapeutiques potentielles et de leurs mécanismes d'action uniques. Les études en cours visent à élucider davantage leurs activités biologiques et à optimiser leur utilisation dans diverses applications médicales et industrielles.
Propriétés
IUPAC Name |
(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHYSOGXGSUUIJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075414 | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-22-4 | |
| Record name | (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptopleurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptopleurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOPLEURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cryptopleurine primarily targets the 40S ribosomal subunit, specifically ribosomal protein S14/rp59 [, , , , , ]. This interaction inhibits the elongation phase of protein synthesis [, , , ]. Further research indicates that this compound also disrupts the NF-κB activation pathway by inhibiting IκB kinase (IKK) activation []. This prevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation and DNA-binding activity of p65 []. Consequently, this compound downregulates the expression of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis [, , ].
A: this compound is a phenanthroquinolizidine alkaloid with the molecular formula C24H27O3N and a molecular weight of 377.47 g/mol [, ]. Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications focusing on its isolation, structural elucidation, and synthesis [, , , , , , , , ].
A: While specific information on material compatibility is limited in the provided research, this compound's stability under various conditions is a crucial aspect for its formulation and potential therapeutic applications [, ]. Studies focusing on optimizing formulation strategies to improve its stability, solubility, and bioavailability would be beneficial.
A: The provided research does not indicate any catalytic properties for this compound. Its primary mode of action revolves around inhibiting protein synthesis and interfering with signaling pathways [, , , , ].
A: Yes, computational chemistry has been employed to study this compound and its analogs. Specifically, studies have utilized calculated electronic circular dichroism spectra to establish the absolute configurations of this compound derivatives []. Further exploration of computational methods, such as molecular docking and QSAR modeling, could provide valuable insights into its interactions with biological targets and guide the development of novel analogs with improved pharmacological properties [, , ].
A: Structure-activity relationship (SAR) studies are crucial for understanding the influence of specific structural features on this compound's activity [, , , , ]. For example, modifications to the E ring of the quinolizidine moiety impact potency and selectivity towards different signaling pathways, such as NF-κB, AP-1, and CRE []. Additionally, researchers have synthesized various analogs, including thienoquinolizidine derivatives, (epi-)benzo analogs, and those with E-ring hydroxylations and expansions, to explore their antiproliferative activity and selectivity profiles [, , ].
A: Information regarding the stability and formulation of this compound is limited in the provided research [, ]. Further investigation into suitable formulations and strategies to improve its stability, solubility, and bioavailability is necessary for its potential therapeutic applications.
ANone: While the provided research does not explicitly detail SHE regulations for this compound, adherence to standard laboratory safety procedures and responsible handling practices for potent cytotoxic compounds are essential.
ANone: Detailed information about the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited in the provided research. Further studies are needed to establish its pharmacokinetic profile, which is crucial for understanding its in vivo behavior and optimizing its therapeutic potential.
A: Resistance to this compound in yeast is attributed to mutations in the CRY1 gene, which encodes ribosomal protein rp59 [, , , ]. Cross-resistance has been observed between this compound, emetine, tylocrebrine, and tubulosine, suggesting a common binding site on the ribosome [, , , ]. Notably, this compound-resistant mutants do not exhibit cross-resistance to other protein synthesis inhibitors like cycloheximide, trichodermin, anisomycin, pactamycin, and sparsomycin, indicating distinct mechanisms of action [].
A: this compound is known to be toxic, exhibiting potent cytotoxicity and even vesicant activity []. While specific toxicity data is limited in the provided research, its potent biological activity warrants careful handling and further investigation into its safety profile.
A: The research on this compound spans several decades, starting with its initial isolation and structural characterization []. Key milestones include the identification of its target as the ribosome and its mechanism of action as a protein synthesis inhibitor [, , , , ]. Subsequent research unveiled its interaction with the NF-κB pathway and its potential as an anticancer agent [, , , ]. More recently, synthetic efforts have focused on developing analogs with improved pharmacological profiles and exploring SAR [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


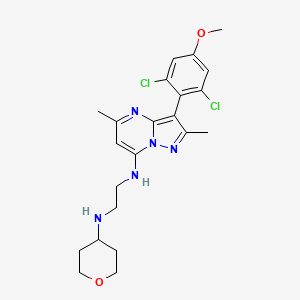
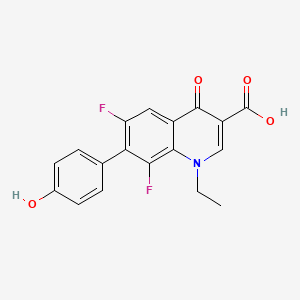
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
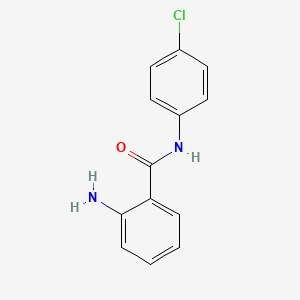
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
